molecular formula C10H9BrO2 B8587179 5-(Allyloxy)-2-bromobenzaldehyde

5-(Allyloxy)-2-bromobenzaldehyde

Cat. No. B8587179
M. Wt: 241.08 g/mol
InChI Key: PIKQUFBEAHAJLP-UHFFFAOYSA-N
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Patent
US09346738B2

Procedure details

To a dry 5 L three necked round bottom flask fitted with a condensor, temperature port, and stirrer, was added 6-bromo-meta hydroxyl benzaldehyde (2, 250 g, 1.23 moles) in dimethyl formamide (1250 mL). To the resulting solution was added anhydrous pottasium carbonate (538 g, 3.81 moles) under stirring. To this mixture was added slowly allyl bromide and reaction mixture maintained under stirring until the reaction was complete (monitored by thin layer chromatography (TLC) in hexane:dichlor-methane:ethyl acetate::7:4:0.5). After reaction completion dichloromethane and water were added and resulting solution stirred and layer separation carried out. The organic layer treated with 10% NaOH solution and layer separation repeated. The organic layer obtained was distilled out under reduced pressure to obtain 6-bromo-3-allyloxy benzaldehyde as a brownish liquid mass; yield 290 g (98%), purity by HPLC>95%. 1HNMR (CDCl3): 4.55-4.65 (s, 2H), 5.15-5.40 (m, 2H), 6.00-6.10 (m, 1H), 7.0-7.10 (dd, 1H), 7.18-7.24 (d, 1H), 7.52-7.56 (d, 1H), 10.1 (s, 1H, CHO)
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three
Quantity
538 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([OH:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[CH2:15](Br)[CH:16]=[CH2:17]>CN(C)C=O.CCCCCC.O.ClCCl.C(OCC)(=O)C>[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([O:10][CH2:17][CH:16]=[CH2:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
three
Quantity
5 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
BrC1=CC=C(C=C1C=O)O
Name
Quantity
1250 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
538 g
Type
reactant
Smiles
C([O-])([O-])=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
under stirring until the reaction
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
resulting solution
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
layer separation
ADDITION
Type
ADDITION
Details
The organic layer treated with 10% NaOH solution and layer separation
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled out under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1C=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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